molecular formula C37H53N5O8S B1191612 TMC647055 Choline salt

TMC647055 Choline salt

Cat. No.: B1191612
M. Wt: 727.91
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Hepatitis C Virus (HCV) NS5B Polymerase as a Research Target

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. researchgate.nettandfonline.comnih.gov This enzyme is a prime target for antiviral drug development for several key reasons:

Viral Specificity: NS5B is a virally encoded enzyme and is fundamentally different from the polymerases found in human cells. researchgate.net This specificity allows for the design of inhibitors that target the virus with high selectivity, minimizing potential off-target effects and toxicity in the host.

Essential Function: The polymerase's role in synthesizing new viral RNA is indispensable for the virus's life cycle. tandfonline.comnih.gov Inhibiting NS5B effectively halts viral replication.

Druggable Pockets: The three-dimensional structure of the NS5B polymerase features multiple allosteric binding sites in addition to its active site. nih.govnih.gov These "pockets" on the enzyme's surface provide opportunities for small molecules to bind and disrupt its function through non-competitive inhibition. nih.govnih.gov

The pursuit of NS5B inhibitors has been a major thrust in the development of direct-acting antivirals (DAAs) against HCV, aiming to provide more effective and better-tolerated treatment options than previous interferon-based therapies. nih.gov

Overview of TMC647055 Choline (B1196258) Salt’s Role in HCV Antiviral Development Research

TMC647055 emerged from the optimization of a tetracyclic indole-based macrocycle chemical scaffold. nih.gov It is a potent inhibitor that binds to the "thumb pocket I" or "finger-loop" allosteric site of the NS5B polymerase. nih.govresearchgate.net This binding event prevents the conformational changes necessary for the polymerase to initiate RNA synthesis. researchgate.net

Key research findings highlight the significance of TMC647055 in the field:

Potency and Broad Genotypic Coverage: TMC647055 demonstrated potent, nanomolar activity against HCV genotype 1 in replicon systems. nih.gov It also showed inhibitory activity against other HCV genotypes, indicating a broad spectrum of action. nih.govacs.org

High Affinity and Long Residence Time: The compound is characterized by its high affinity for the NS5B polymerase and a long residence time at the binding site, which contributes to its potent antiviral effect. nih.govacs.org

Resistance Profile: In vitro studies identified specific amino acid substitutions, such as L392I and P495L, in the NS5B polymerase that can confer resistance to TMC647055. nih.govnih.gov Understanding these resistance pathways is crucial for developing combination therapies and anticipating potential treatment failure. cdnsciencepub.com

Combination Potential: Research has shown that TMC647055 can be effectively combined with other classes of HCV inhibitors, such as NS3/4A protease inhibitors (e.g., simeprevir), leading to enhanced antiviral activity. nih.govacs.org This is a key strategy to increase efficacy and prevent the emergence of resistant viral variants.

The choline salt formulation of TMC647055 was developed to improve its pharmaceutical properties.

Inhibitory Activity of TMC647055

Assay Target Genotype Measurement Value Reference
RdRp primer-dependent transcription NS5B polymerase 1b (Con1b) IC50 34 nM nih.gov
Stable replicon system (luciferase) HCV replication 1b (clone ET) EC50 77 nM nih.gov
Stable replicon system (qRT-PCR) HCV replication 1b (clone ET) EC50 139 nM nih.gov
Cellular HCV assay HCV replication Not specified IC50 82 nM medchemexpress.combiocompare.com
Antiviral activity in Huh7-Luc cells HCV replication Not specified EC90 0.3 µM medchemexpress.combiocompare.commedchemexpress.com

Properties

Molecular Formula

C37H53N5O8S

Molecular Weight

727.91

Synonyms

TMC647055;  TMC-647055; TMC 647055; 

Origin of Product

United States

Molecular Mechanism of Action of Tmc647055 Choline Salt

Direct Inhibition of HCV NS5B RNA-Dependent RNA Polymerase Activity

TMC647055 exerts its antiviral effect through the direct, non-competitive inhibition of the HCV NS5B polymerase. nih.gov Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, TMC647055 binds to a distinct allosteric site. nih.govcaister.com This binding event is the primary driver of its potent inhibitory activity against HCV replication. nih.gov

Characterization of the Non-Nucleoside Binding Site

The designated binding site for TMC647055 is the non-nucleoside binding site 1 (NNI-1), also known as the "thumb pocket I". nih.govncats.iospringermedizin.de This pocket is situated within the thumb domain of the NS5B polymerase, approximately 35 Å away from the catalytic active site located in the palm domain. nih.govnih.gov The binding of TMC647055 to this site is a highly specific interaction, with key amino acid residues within the pocket playing a crucial role. researchgate.net Mutations in this region, particularly at positions like Pro495, can lead to reduced sensitivity to the inhibitor. nih.govnih.govnih.gov

There are four identified allosteric binding sites within the NS5B polymerase: caister.commdpi.com

Site I (Thumb I): Target for inhibitors like TMC647055. caister.com

Site II (Thumb II): Binds compounds such as PF-868554. caister.com

Site III (Palm I): Interacts with inhibitors like ANA-598. caister.com

Site IV (Palm II): The binding site for HCV-796. caister.com

Allosteric Modulation of Enzyme Function

The binding of TMC647055 to the thumb pocket I induces a significant allosteric effect on the NS5B polymerase. ncats.io This interaction locks the enzyme in an open, inactive conformation. ncats.ioresearchgate.net By doing so, it interferes with the initiation step of RNA replication. researchgate.net Specifically, the binding of the inhibitor perturbs the interaction between the finger and thumb domains of the polymerase, which is essential for the enzyme to adopt the closed, active conformation required for RNA synthesis. nih.govncats.io This allosteric modulation effectively halts the polymerase's function before the formation of a productive enzyme-RNA complex. researchgate.net

Biophysical and Structural Interactions with HCV NS5B Polymerase

The precise nature of the interaction between TMC647055 and the HCV NS5B polymerase has been elucidated through detailed biophysical and structural analyses. These studies have revealed the critical binding regions and the subsequent conformational changes that lead to enzyme inhibition.

Analysis of Binding to the Finger Loop Region

While the primary binding site of TMC647055 is the thumb pocket I, its allosteric inhibitory action is mediated through its influence on the finger loop region. researchgate.netszabo-scandic.com The binding of TMC647055 displaces the flexible λ1 loop from its binding site within the thumb domain. ncats.io This displacement prevents the necessary interaction between the finger and thumb domains, which is a prerequisite for the polymerase to transition into its active, closed state. nih.govncats.io This mechanism highlights the inhibitor's ability to disrupt the intricate network of intramolecular interactions that govern the enzyme's catalytic cycle.

Conformational Changes Induced by Compound Binding

The binding of TMC647055 to the NS5B polymerase induces significant conformational changes that are central to its inhibitory mechanism. nih.gov These changes effectively lock the enzyme in an inactive state, preventing the conformational shifts required for the initiation and elongation of the RNA strand. ncats.ioresearchgate.net Structural studies have shown that the binding of inhibitors to this allosteric site causes movement in residues that are both in direct contact with the compound and adjacent to the binding site. nih.gov This induced fit prevents the polymerase from forming a productive complex with the RNA template and initiating viral replication. researchgate.net

Enzymatic Inhibition Kinetics and Specificity

Kinetic studies of TMC647055 have provided valuable insights into its potency and specificity as an HCV NS5B inhibitor.

TMC647055 is a potent inhibitor of the HCV NS5B polymerase, with a mean IC₅₀ value of 34 nM in a primer-dependent transcription assay. nih.govglpbio.cn In cell-based replicon systems, it demonstrates potent activity with a median EC₅₀ of 77 nM. nih.gov The compound exhibits a time-dependent inhibition profile and is classified as a non-competitive inhibitor with respect to primer-template and nucleotide triphosphates (NTPs). nih.gov

The inhibitory activity of TMC647055 is highly specific to the HCV NS5B polymerase. It shows no significant activity against other viral polymerases, such as those from human immunodeficiency virus (HIV), or human DNA and RNA polymerases. nih.gov This specificity is a critical attribute, minimizing the potential for off-target effects.

Below is a table summarizing the key kinetic parameters for TMC647055:

ParameterValueAssay System
IC₅₀ 34 nMRdRp primer-dependent transcription assay. nih.govglpbio.cn
EC₅₀ 77 nMStable genotype 1b replicon in Huh7-Luc cells. nih.gov
EC₅₀ 82 nMCellular HCV assay. szabo-scandic.commedchemexpress.combioscience.co.ukmedchemexpress.com
K 4 nMSurface Plasmon Resonance (SPR) against wild-type NS5B. nih.gov
Residence Time 188 minutesSPR against wild-type NS5B. nih.gov

The long residence time of TMC647055 on the NS5B enzyme contributes significantly to its potent antiviral activity. nih.gov

Determination of Inhibition Constants (IC50) in RdRp Assays

The inhibitory activity of TMC647055 has been quantified through various in vitro assays. In a primer-dependent RdRp transcription assay using purified NS5B polymerase from HCV genotype 1b, TMC647055 demonstrated a mean 50% inhibitory concentration (IC50) of 34 nM. nih.gov In cell-based assays, which measure the inhibition of viral replication within host cells, TMC647055 also shows potent activity. Using a stable replicon system in Huh7-Luc cells (a human liver cell line), the median 50% effective concentrations (EC50) were determined to be 77 nM (using a luciferase reporter) and 139 nM (using a quantitative reverse transcription-PCR readout). nih.gov Other studies have reported an IC50 value of 82 nM in combined cellular HCV assays. medchemexpress.comszabo-scandic.combioscience.co.uk

Table 1: In Vitro Inhibition of HCV Replication by TMC647055

Assay Type Target Genotype IC50/EC50 (nM)
RdRp Primer-Dependent Transcription Assay NS5B Polymerase 1b 34
Stable Replicon System (Luciferase) HCV Replicon 1b 77
Stable Replicon System (qRT-PCR) HCV Replicon 1b 139
Combined Cellular HCV Assays HCV Replication Not Specified 82

Data sourced from multiple in vitro studies. nih.govmedchemexpress.comszabo-scandic.combioscience.co.uk

Selectivity Profile within the Viral Replication Complex

TMC647055 exhibits a high degree of selectivity for the HCV NS5B polymerase. nih.gov Its activity is not compromised by mutations that confer resistance to other classes of HCV inhibitors, including NS3/4A protease inhibitors, NS5A inhibitors, and other non-nucleoside inhibitors that bind to different sites on the NS5B polymerase (NNI-2, NNI-3, NNI-4). nih.gov This indicates a specific interaction with its target site within the viral replication complex.

Furthermore, the compound has been shown to be highly selective for HCV when tested against a panel of other DNA and RNA viruses. No significant antiviral activity was observed against cytomegalovirus (CMV), adenovirus, vaccinia virus, coxsackie virus, influenza virus, and yellow fever virus at concentrations up to 100 μM. nih.gov Similarly, it had no effect on dengue virus up to the highest tested concentration of 25 μM. nih.gov A much higher concentration was required to inhibit hepatitis B virus, with an EC50 of 86 μM, demonstrating the compound's specificity for HCV. nih.gov

Table 2: Antiviral Selectivity of TMC647055

Virus Virus Type Activity Concentration
Cytomegalovirus (CMV) DNA No Activity Up to 100 µM
Adenovirus DNA No Activity Up to 100 µM
Vaccinia Virus DNA No Activity Up to 100 µM
Hepatitis B Virus DNA EC50 = 86 µM 86 µM
Coxsackie Virus RNA No Activity Up to 100 µM
Influenza Virus RNA No Activity Up to 100 µM
Yellow Fever Virus RNA No Activity Up to 100 µM
Dengue Virus RNA No Activity Up to 25 µM

Data from a broad panel of antiviral assays. nih.gov

Preclinical Antiviral Efficacy of Tmc647055 Choline Salt

In Vitro Antiviral Activity in Cell Culture Models

The in vitro antiviral properties of TMC647055 have been extensively studied using HCV replicon systems. These systems are instrumental in assessing the ability of a compound to inhibit viral replication within host cells. pubcompare.ai

In the context of HCV replicon systems, the human hepatoma cell line Huh7, and its derivatives like Huh7-Luc cells, which contain a luciferase reporter gene, are widely utilized. frontiersin.orgnih.gov TMC647055 was assessed in a stable genotype 1b replicon (clone ET) within the Huh7-Luc cell line. asm.org The compound demonstrated potent inhibitory effects on HCV replication in this cellular model. asm.org

The reduction in viral RNA replication due to TMC647055 was quantified using two different methods: a luciferase readout and a quantitative reverse transcription-PCR (RT-qPCR) readout. asm.org The median effective concentrations (EC₅₀) were determined to be 77 nM and 139 nM through the luciferase and RT-qPCR assays, respectively. asm.org These findings indicate a significant and concentration-dependent inhibition of HCV RNA synthesis.

Assay Method Cell Line HCV Replicon Median EC₅₀
Luciferase ReadoutHuh7-LucGenotype 1b (clone ET)77 nM
RT-qPCR ReadoutHuh7-LucGenotype 1b (clone ET)139 nM

This table presents the in vitro antiviral activity of TMC647055 in a stable HCV replicon system.

The ability of an antiviral agent to suppress the formation of drug-resistant colonies is a critical aspect of its preclinical evaluation. In studies involving TMC647055, it was observed that at a concentration of 750 nM, a combination with the HCV NS3/4A protease inhibitor TMC435 (at 80 nM) was necessary to effectively suppress the emergence of resistant colonies. asm.org This suggests that while TMC647055 has potent antiviral activity, its combination with other direct-acting antivirals could be a strategic approach to prevent the development of resistance. asm.org

Cross-Genotypic Antiviral Coverage in Preclinical Settings

A crucial attribute for any new HCV therapeutic is its ability to be effective against a wide range of viral genotypes.

TMC647055 has demonstrated a broad spectrum of activity against several HCV genotypes in preclinical studies. asm.org Its efficacy was evaluated against chimeric replicons containing the NS5B polymerase gene from various clinical isolates. The compound was found to be potent against genotypes 1a, 1b, 3a, 4a, and 6a. natap.org However, a significant reduction in susceptibility was observed for the genotype 2a chimeric replicon. natap.org

A comparative analysis of the efficacy of TMC647055 against different HCV subtypes revealed varying levels of potency. The median EC₅₀ values for genotypes 1a, 1b, 3a, 4a, and 6a ranged from 27 nM to 113 nM. natap.org In contrast, the genotype 2a chimeric replicon showed a more than 200-fold decrease in susceptibility when compared to the reference genotype 1b replicon. natap.org

HCV Genotype Median EC₅₀ (nM) Fold Change in EC₅₀ vs. Genotype 1b
1a27 - 113Not specified
1b (ET clone)771
2a>200-fold increase>200
3a27 - 113Not specified
4a27 - 113Not specified
6a27 - 113Not specified

This table summarizes the cross-genotypic antiviral activity of TMC647055 against various HCV genotypes.

Broader Antiviral Selectivity Profiling in Research

Evaluation Against Other DNA and RNA Viruses (e.g., CMV, Adenovirus, Influenza, Yellow Fever, Dengue, HBV)

In preclinical research, the choline (B1196258) salt of TMC647055 has been evaluated for its antiviral activity against a diverse panel of human DNA and RNA viruses to determine its selectivity for the hepatitis C virus (HCV). These in vitro studies are crucial for understanding the compound's spectrum of activity.

Investigations revealed that TMC647055 is highly selective for HCV. nih.gov At concentrations reaching up to 100 μM, the compound did not demonstrate any significant antiviral effect against several viruses, including cytomegalovirus (CMV), adenovirus, influenza virus, and yellow fever virus. nih.gov Similarly, no notable activity was observed against dengue virus at concentrations up to 25 μM. nih.gov

In the case of hepatitis B virus (HBV), a DNA virus, the 50% effective concentration (EC₅₀) was determined to be 86 μM. nih.gov This value is substantially higher than the nanomolar concentrations at which TMC647055 inhibits HCV, underscoring its specificity as an HCV NS5B polymerase inhibitor. nih.gov

Table 1: Antiviral Activity of TMC647055 Against a Panel of DNA and RNA Viruses

Virus Virus Type Highest Concentration Tested (or EC₅₀) Observed Antiviral Activity
Cytomegalovirus (CMV) DNA 100 μM None
Adenovirus DNA 100 μM None
Influenza Virus RNA 100 μM None
Yellow Fever Virus RNA 100 μM None
Dengue Virus RNA 25 μM None
Hepatitis B Virus (HBV) DNA 86 μM (EC₅₀) Minimal

Differentiation from General Cytotoxicity in Research Models

A critical aspect of preclinical evaluation is to distinguish the specific antiviral activity of a compound from general cellular toxicity. Research models are employed to ensure that the observed viral inhibition is a direct result of targeting a viral component and not due to non-specific, toxic effects on the host cells.

For TMC647055, cytotoxicity was assessed in a variety of human cell lines, including MRC-5 (human fetal lung fibroblast), HEK-293T (human embryonic kidney), HepG2 (human liver cancer), and VeroE6 (African green monkey kidney) cells. nih.gov The results from these in vitro assays indicated that TMC647055 did not exhibit cytotoxicity at concentrations up to 50 μM. asm.org

The 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the cells are killed, was therefore established to be greater than 50 μM in these cell lines. This contrasts sharply with its potent anti-HCV activity, where the 50% effective concentration (EC₅₀) for inhibiting HCV replicon replication is in the nanomolar range. For instance, in a stable genotype 1b replicon system, TMC647055 inhibited replication with a median EC₅₀ of 77 nM. nih.gov

The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a key measure of a compound's therapeutic window. A high SI value indicates that the antiviral effect occurs at concentrations far below those that cause host cell toxicity. For TMC647055, the high SI underscores that its antiviral mechanism is specific to the virus and not a consequence of general cytotoxicity.

Table 2: Cytotoxicity and Antiviral Potency of TMC647055

Cell Line CC₅₀ (50% Cytotoxic Concentration) Anti-HCV EC₅₀ (Genotype 1b) Selectivity Index (SI = CC₅₀/EC₅₀)
MRC-5, HEK-293T, HepG2, VeroE6 > 50 μM 77 nM (0.077 µM) > 649

Pharmacological Characterization of Tmc647055 Choline Salt in Research Models

Preclinical Pharmacokinetic Research Methodologies

Pharmacokinetic studies are essential to understand how a research compound is absorbed, distributed, metabolized, and excreted by an organism. For TMC647055 choline (B1196258) salt, these studies have been performed in research models to establish its basic profile. The compound exhibits an acceptable pharmacokinetic (PK) profile in these models, marked by high oral bioavailability and significant systemic exposure. medchemexpress.com

Investigations into the absorption of TMC647055 choline salt have been conducted using common research animal models. These studies involved administering the compound through both intravenous (iv) and oral (po) routes to assess its bioavailability. medchemexpress.com The results indicate high oral bioavailability, suggesting efficient absorption from the gastrointestinal tract into the bloodstream following oral administration. medchemexpress.com This characteristic is a key parameter evaluated in early-phase drug discovery.

Analysis of the compound's distribution helps to understand where it travels within the body after absorption. This compound is characterized as having a low volume of distribution in preclinical models. medchemexpress.com A low volume of distribution generally suggests that the compound's presence is largely confined to the bloodstream rather than extensively distributing into peripheral tissues. As HCV primarily replicates within the liver, the distribution of an anti-HCV compound to this organ is of significant interest. The choline salt formulation may interact with choline metabolic pathways, which are active in the liver for phospholipid metabolism and transport. nih.gov

Clearance refers to the rate at which a compound is removed from the body. In research models, this compound demonstrates moderate plasma clearance. medchemexpress.com The metabolic pathways involved in its breakdown are a crucial aspect of its characterization. As a choline salt, its metabolism may involve the three major metabolic pathways of choline: oxidation, phosphorylation, and acetylation. nih.gov These pathways are integral to lipid metabolism and transport, particularly within the liver, which is a primary site for drug metabolism. nih.govnih.gov

Table 1: Preclinical Pharmacokinetic Parameters of this compound

Parameter Finding in Research Models Source
Oral Bioavailability High medchemexpress.com
Systemic Exposure High medchemexpress.com
Plasma Clearance Moderate medchemexpress.com

| Volume of Distribution | Low | medchemexpress.com |

Pharmacodynamic Relationship in Preclinical Systems

Pharmacodynamics explores the relationship between compound concentration and its pharmacological effect. nih.gov For this compound, this involves studying its interaction with the HCV NS5B polymerase and the resulting impact on viral activity in experimental systems.

Target engagement confirms that a compound interacts with its intended biological target in a relevant physiological context. pelagobio.comnih.gov The designated molecular target of TMC647055 is the NS5B polymerase of the Hepatitis C virus. researchgate.net

In cell-based assays, the potency of this engagement is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the target enzyme's activity. Studies have reported IC50 values for TMC647055 against the NS5B polymerase to be in the nanomolar range, with a mean value of 34 nM in one study and 82 nM in another, indicating potent inhibition of the enzyme. medchemexpress.com

A direct correlation between the exposure to this compound and the suppression of viral replication has been established in preclinical experimental systems. This antiviral activity is often measured using a cellular HCV replicon system, which mimics viral replication in cultured cells, such as Huh7-Luc cells. medchemexpress.com

The efficacy of the compound in these systems is expressed by the half-maximal effective concentration (EC50) and the 90% effective concentration (EC90). The EC50 for TMC647055 in cellular HCV assays has been recorded as 82 nM, demonstrating potent activity. medchemexpress.combiocompare.com Furthermore, an EC90 value of 0.3 µM has been observed in Huh7-Luc cells, quantifying the concentration needed to achieve 90% suppression of viral replication in this in vitro system. medchemexpress.combiocompare.com These findings confirm a direct relationship between compound concentration and its antiviral effect.

Table 2: In Vitro Activity and Target Engagement of this compound

Parameter Detail Value Source
Target HCV NS5B Polymerase - medchemexpress.com
IC50 Inhibition of NS5B Polymerase 34 nM / 82 nM medchemexpress.com
EC50 Inhibition of HCV Replication (Cellular Assay) 82 nM medchemexpress.combiocompare.com

| EC90 | Inhibition of HCV Replication (Huh7-Luc cells) | 0.3 µM | medchemexpress.combiocompare.com |

Resistance Mechanisms and Mutational Analysis of Tmc647055 Choline Salt

In Vitro Selection and Characterization of Resistant HCV Replicons

Identification of Resistance-Associated Mutations in NS5B Polymerase

In vitro resistance selection studies using HCV genotype 1b and 1a replicons have successfully identified key amino acid substitutions in the NS5B polymerase that confer resistance to TMC647055. nih.gov In genotype 1b replicon experiments, mutations were most frequently observed at residues L392 and P495. nih.govresearchgate.net Specifically, the mutations identified were L392I and P495S/T/L. nih.gov For genotype 1a, mutations were also commonly found at residue P495 (P495S/L), among others. nih.gov

Further computational studies have analyzed the impact of these mutations, as well as L392V, P495V, and P495I, on the binding of TMC647055 to the NS5B polymerase. cdnsciencepub.comnih.govscholaris.ca These specific mutations have been shown to reduce the binding affinity of the inhibitor, leading to decreased antiviral efficacy. cdnsciencepub.comnih.gov

MutationAmino Acid ChangeAssociated Genotype(s)
L392I Leucine to IsoleucineGenotype 1b
P495T Proline to ThreonineGenotype 1b
P495S Proline to SerineGenotype 1a, 1b
P495L Proline to LeucineGenotype 1a, 1b
L392V Leucine to ValineStudied computationally
P495V Proline to ValineStudied computationally
P495I Proline to IsoleucineStudied computationally

Phenotypic Characterization of Reduced Susceptibility

The phenotypic consequence of these resistance-associated mutations is a measurable reduction in the susceptibility of the HCV replicon to TMC647055. For instance, when mutations identified through resistance selection were introduced into a genotype 1b transient replicon, they demonstrated a decreased sensitivity to the inhibitor. nih.gov The P495L mutation, in particular, resulted in a significant 371-fold increase in the median EC₅₀ value, indicating a substantial loss of potency. nih.gov The L392I mutation also led to a notable 9-fold increase in the EC₅₀. nih.gov

Computational and Structural Basis of Resistance

To unravel the molecular underpinnings of resistance, computational methods such as molecular dynamics (MD) simulations and binding free energy calculations have been employed. cdnsciencepub.comnih.govscholaris.ca These approaches provide a detailed view of the interactions between TMC647055 and both the wild-type and mutant NS5B polymerases.

Molecular Dynamics Simulations of Mutant NS5B-Inhibitor Interactions

Molecular dynamics simulations have been instrumental in investigating the drug resistance mechanism of HCV to TMC647055 resulting from mutations like L392I, P495T, P495S, and P495L. cdnsciencepub.comnih.gov These simulations model the dynamic behavior of the NS5B-inhibitor complex over time, revealing how specific mutations can alter the stability and conformation of the binding pocket. cdnsciencepub.comnih.govscholaris.ca

Binding Free Energy Calculations to Elucidate Resistance Mechanisms

Binding free energy calculations quantify the strength of the interaction between TMC647055 and the NS5B polymerase. cdnsciencepub.comnih.gov Studies have shown that mutations associated with resistance lead to a decrease in the binding affinity of the inhibitor. cdnsciencepub.comnih.govscholaris.ca For the L392I mutation, the reduced binding affinity is primarily attributed to the presence of an extra methyl group at the CB atom of the isoleucine residue. cdnsciencepub.comnih.govscholaris.ca In the case of mutations at residue 495, a smaller side chain size leads to a significant reduction in the van der Waals interaction between the inhibitor and the residue. cdnsciencepub.comnih.govscholaris.ca

Mutant NS5BCalculated Change in Binding AffinityPrimary Reason for Reduced Affinity
L392I DecreasedSteric hindrance from the extra methyl group of Isoleucine. cdnsciencepub.comnih.govscholaris.ca
P495T DecreasedSmaller side chain size reducing van der Waals interactions. cdnsciencepub.comnih.govscholaris.ca
P495S DecreasedSmaller side chain size reducing van der Waals interactions. cdnsciencepub.comnih.govscholaris.ca
P495L DecreasedAltered electrostatic interactions with Arg-503 due to a longer side chain. cdnsciencepub.comnih.govscholaris.ca

Analysis of Residue-Specific Interactions Contributing to Resistance

A detailed analysis of residue-specific interactions provides further insight into the mechanisms of resistance. For the L392I mutation, the introduction of a bulkier isoleucine residue disrupts the favorable hydrophobic interactions between TMC647055 and the wild-type leucine. cdnsciencepub.comnih.gov

For mutations at the P495 position, the polarity of the substituted amino acid's side chain does not appear to have a distinct influence on the binding. cdnsciencepub.comnih.govscholaris.ca Instead, the size and length of the side chain are critical. A smaller side chain, as seen in P495T and P495S, weakens the van der Waals forces. cdnsciencepub.comnih.govscholaris.ca Conversely, a longer side chain, as in P495L, can significantly affect the electrostatic interaction between TMC647055 and the nearby residue Arg-503. cdnsciencepub.comnih.govscholaris.ca These computational findings have been further validated by analyses of other mutations such as L392V, P495V, and P495I. cdnsciencepub.comnih.govscholaris.ca

Strategies for Mitigating Resistance in Preclinical Drug Development

Research into Combination Approaches with Other Antiviral Classes (e.g., HCV Protease Inhibitors)

A primary strategy to mitigate the development of resistance is the use of combination therapy, pairing drugs that have different mechanisms of action. d-nb.info For an NNI like TMC647055, which targets the viral polymerase, a logical partner is an inhibitor of the HCV NS3/4A protease, another essential viral enzyme. The rationale behind this approach is that for the virus to become resistant to the combination, it would need to develop mutations in two different genes simultaneously, a much rarer event than a single mutation. mdpi.com

Specifically, a combination of TMC647055 and the protease inhibitor simeprevir (B1263172) (TMC435) was evaluated. acs.org This combination demonstrated potent antiviral activity in a phase 1b trial involving patients with HCV genotype 1. acs.orgresearchgate.net The study observed a significant decrease in HCV RNA levels, and importantly, no viral breakthrough was reported during the 10-day combination treatment, suggesting a high barrier to resistance for the dual-mechanism regimen. researchgate.net Further studies have explored three-drug combinations, adding an NS5A inhibitor to the NNI and protease inhibitor cocktail, which can achieve very high rates of sustained virologic response. d-nb.info

The effectiveness of such combinations relies on the non-overlapping resistance profiles of the constituent drugs. For instance, TMC647055 is a thumb domain I inhibitor, and resistance is associated with mutations at positions like P495. nih.govcdnsciencepub.com Protease inhibitors like simeprevir have their own distinct resistance profiles. Therefore, a virus resistant to TMC647055 would likely remain susceptible to simeprevir, and vice versa.

Table 1: Overview of Combination Studies with TMC647055

Combination AgentsStudy PhaseKey FindingsReference(s)
TMC647055 + HCV NS3/4A Protease InhibitorIn vitroPotent suppression of HCV RNA replication. nih.govnih.gov
TMC647055 + Simeprevir (TMC435)Phase 1bPotent antiviral activity in HCV genotype 1 patients; no viral breakthrough observed. acs.orgresearchgate.net
Simeprevir + TMC647055/ritonavir + JNJ-56914845 (NS5A inhibitor)Phase 2aHigh sustained virologic response rates (93-100%) in genotype 1 patients. d-nb.inforesearchgate.net

Rational Design Principles for Overcoming Resistance Mutations

Beyond combination therapy, a key preclinical strategy involves the rational design of new inhibitors that are inherently resilient to resistance. This process begins with understanding the precise molecular mechanisms of resistance. For NNIs targeting the NS5B polymerase, resistance often arises from mutations in or near the inhibitor's allosteric binding pocket. rsc.org

For example, NNIs that bind to the "thumb II" pocket of NS5B, such as filibuvir, are highly susceptible to mutations at residue M423 (e.g., M423T). nih.govmpu.edu.mo This single change can reduce the binding affinity of the inhibitor by hundreds or thousands of fold. nih.gov Similarly, for TMC647055, which binds to the "thumb I" pocket (also known as the finger-loop site), key resistance-associated substitutions have been identified at amino acid positions like L392 and P495. nih.govcdnsciencepub.com The P495L mutation, for instance, was shown to decrease the potency of TMC647055 by 371-fold. nih.gov

Computational studies, such as molecular dynamics simulations and binding free energy calculations, are crucial tools in dissecting these resistance mechanisms. cdnsciencepub.comrsc.org These analyses can reveal how a specific mutation alters the inhibitor's interaction with the enzyme. For example, studies on P495 mutations showed that a smaller side-chain at this position reduces critical van der Waals interactions with TMC647055, thereby weakening its binding. cdnsciencepub.com

This detailed structural and mechanistic understanding provides a roadmap for designing next-generation inhibitors. The principles of this rational design include:

Modifying the inhibitor scaffold to establish new contact points with the enzyme that are outside the mutated residue. This can compensate for the loss of affinity caused by the resistance mutation.

Designing inhibitors that are more conformationally rigid or that form more robust interactions (e.g., hydrogen bonds) with conserved residues in the binding pocket. This can make the inhibitor's binding less dependent on the specific amino acid at a variable "hotspot" like P495.

Targeting highly conserved regions of the allosteric site where mutations are less likely to occur because they would compromise the polymerase's fundamental function. researchgate.net

Utilizing structure-based virtual screening to identify entirely new chemical scaffolds that can bind to the target site but with a different binding mode, potentially avoiding the impact of known resistance mutations. nih.govotavachemicals.com

By applying these principles, medicinal chemists aim to develop new compounds that not only have high potency against the wild-type virus but also retain significant activity against common resistant variants, thereby offering a more durable therapeutic option. rsc.org

Table 2: Key Resistance Mutations for NS5B Non-Nucleoside Inhibitors

Inhibitor Class/ExampleBinding PocketKey Resistance MutationsReference(s)
TMC647055 Thumb I (Finger-Loop)L392I/V, P495L/S/T/V nih.govcdnsciencepub.com
Filibuvir Thumb IIM423T/I/V, L419M, I482L mdpi.comnih.govresearchgate.net
Beclabuvir Thumb IP495 substitutions nih.gov
GS-9669 Thumb IIR422K, L419M, I482L asm.org
Benzothiadiazines Palm IM414T asm.org
Benzofurans (HCV-796) Palm IIC316N/Y mdpi.com

Structural Biology and Rational Design of Tmc647055 Choline Salt Analogs

Structure-Activity Relationship (SAR) Studies for NS5B Inhibitory Potency

The discovery of TMC647055 stemmed from a focused effort to develop potent and selective finger-loop inhibitors of the HCV NS5B polymerase. researchgate.netnih.gov SAR studies were crucial in transforming initial hits into a clinical candidate by systematically modifying the chemical scaffold to enhance potency and improve pharmacokinetic properties.

Early efforts identified indole-based compounds as promising non-nucleoside inhibitors (NNIs) that target the "thumb" domain of the NS5B polymerase. asm.orgmdpi.com Researchers initiated a structure-based macrocyclization of a 6-carboxylic acid indole (B1671886) chemotype to yield potent and selective finger-loop inhibitors. researchgate.netnih.gov The rationale behind macrocyclization was to pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and improving drug-like properties. mdpi.com

Metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, were employed to construct the complex macrocyclic indole frameworks. mdpi.com These studies revealed that converting linear frameworks into macrocycles significantly enhanced biological activity. mdpi.com The optimization of these novel macrocyclic indole series was a critical first step toward the development of more advanced derivatives. orcid.org

Further lead optimization focused on a novel series of tetracyclic, indole-based macrocycles. x-mol.comnih.gov This work led to the discovery of lead compounds with improved potency in cellular assays and superior pharmacokinetic profiles. nih.gov The most promising subseries featured an unsaturated bridge, which was further refined to produce the clinical candidate TMC647055. x-mol.comnih.gov

TMC647055 is a non-zwitterionic, 17-membered ring macrocycle. nih.govx-mol.comnih.gov The optimization process involved modifications to various parts of the molecule. For instance, studies of the inhibitor/NS5B complex revealed that a cyclohexyl ring and the hydrophobic edge of the rigid indole-phenyl ring system were situated in a hydrophobic pocket of the enzyme, while a more flexible side of the molecule was exposed to the solvent. researchgate.net This understanding guided the modifications that ultimately resulted in a compound with nanomolar cellular potency and a promising pharmacokinetic profile in preclinical studies. x-mol.comnih.gov

Table 1: Inhibitory Activity of TMC647055

Assay TypeGenotypeCell LineMetricValue (nM)Source
RdRp Primer-Dependent Transcription1b (Con1b)N/AIC₅₀34 nih.gov
Stable Replicon (Luciferase)1b (ET clone)Huh7-LucEC₅₀77 nih.gov
Stable Replicon (qRT-PCR)1b (ET clone)Huh7-LucEC₅₀139 nih.gov
Stable Replicon (RT-PCR)1bHuh7-SG-Con1bEC₅₀74 nih.gov
Stable Replicon (RT-PCR)1aHuh7-SG-1aEC₅₀166 nih.gov

Biophysical Characterization of NS5B-Inhibitor Binding

Biophysical techniques were essential for quantifying the interaction between TMC647055 and the NS5B polymerase, providing insights into the inhibitor's mechanism of action and its high potency.

Surface Plasmon Resonance (SPR) was used extensively to measure the binding affinity and kinetics of the enzyme-inhibitor interaction in real-time. nih.govnih.gov In these assays, purified, HIS₆-tagged NS5B polymerases were immobilized on sensor chips, and the inhibitor was passed over the surface to monitor the association and dissociation rates. nih.govasm.org

SPR analysis demonstrated that TMC647055 possesses a high affinity and a long residence time on the polymerase. researchgate.netnih.gov This slow dissociation from the NS5B-inhibitor complex is a key factor contributing to the compound's potent inhibitory activity across the majority of HCV genotypes. nih.gov The stability of the complex ensures sustained inhibition of the enzyme's function.

Table 2: Binding Kinetics of TMC647055 with NS5B Polymerase (Genotype 1b)

ParameterSymbolValueUnitSource
Association Rate Constantkₐ1.5 x 10⁵M⁻¹s⁻¹ nih.gov
Dissociation Rate Constantk_d1.1 x 10⁻⁴s⁻¹ nih.gov
Equilibrium Dissociation ConstantK_D0.7nM nih.gov

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the HCV NS5B polymerase and how inhibitors bind to it. rcsb.orgnih.gov The enzyme's structure resembles a right hand, with "finger," "palm," and "thumb" domains. nih.gov Non-nucleoside inhibitors like TMC647055 bind to allosteric sites, which are distinct from the catalytic active site located in the palm domain. nih.gov

TMC647055 binds to a narrow cleft within the "thumb" domain, approximately 30 Å away from the catalytic center. researchgate.netrcsb.org This binding site is often referred to as Thumb Site I or the NNI-1 pocket. nih.govresearchgate.netmdpi.com The binding of the inhibitor induces or stabilizes a "closed," inactive conformation of the enzyme, where the finger loop interacts with the thumb domain, preventing the conformational changes necessary for RNA synthesis. researchgate.netnih.gov Although a specific PDB entry for the TMC647055-NS5B complex is not detailed in the provided search results, the location and mechanism are well-characterized for its inhibitor class. nih.govrcsb.org

Computational Chemistry Approaches in Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to simulate and predict molecular interactions and properties, thereby accelerating the design of new drugs. schrodinger.com In the development of TMC647055 and its analogs, computational methods were used to understand drug resistance and guide the rational design of more potent inhibitors. researchgate.netcdnsciencepub.com

Molecular dynamics (MD) simulations and binding free energy calculations have been employed to investigate the mechanisms of drug resistance to TMC647055. cdnsciencepub.comnih.gov For example, studies have analyzed how specific mutations in the NS5B polymerase, such as L392I and changes at position P495, affect the binding affinity of the inhibitor. cdnsciencepub.comnih.gov These simulations revealed that resistance from the L392I mutation is mainly due to steric hindrance from the extra methyl group of isoleucine. nih.gov For mutations at residue 495, the size of the amino acid side-chain was found to be more critical than its polarity, with smaller side-chains leading to a significant decrease in van der Waals interactions with the inhibitor. nih.gov Such computational insights provide valuable information for designing next-generation inhibitors that can overcome known resistance mutations. cdnsciencepub.comnih.gov

Molecular Docking and Virtual Screening for Ligand Identification

Molecular docking and virtual screening have played a pivotal role in the identification and optimization of macrocyclic inhibitors like TMC647055. researchgate.netrug.nl These computational techniques allow for the prediction of binding modes and affinities of small molecules to a protein target, thereby guiding the selection and design of promising drug candidates.

In the context of TMC647055, which targets the thumb pocket I of the HCV NS5B polymerase, molecular modeling studies have been crucial. researchgate.net These studies have helped to elucidate the interactions between the inhibitor and the enzyme, revealing that TMC647055 induces an open, inactive conformation of the polymerase by affecting the interplay between the finger and thumb domains. researchgate.net The cyclohexyl ring and the hydrophobic edge of the indole-phenyl ring system of TMC647055 have been shown to have significant hydrophobic interactions with the NS5B polymerase. researchgate.net

Virtual screening of large compound libraries has been employed to identify novel ligands for difficult-to-drug targets, and this approach has been highlighted as a valuable tool for lead generation. nih.govdiva-portal.org For instance, large-scale virtual screening of over 1.2 million compounds was conducted against the 3CLpro enzyme of SARS-CoV-2, incorporating protein dynamics through ensemble docking to identify potential inhibitors. nih.gov While not directly focused on TMC647055, this demonstrates the power of virtual screening in modern drug discovery.

Molecular dynamics (MD) simulations and binding free energy calculations have been used to investigate the mechanisms of drug resistance to TMC647055 resulting from mutations in the NS5B polymerase, such as L392I and various P495 mutations. nih.govcdnsciencepub.com These studies have provided valuable insights for the rational design of more potent inhibitors that can overcome such resistance. nih.govcdnsciencepub.com For example, it was determined that the decreased binding affinity in the L392I mutant is primarily due to the extra methyl group on the isoleucine residue. nih.govcdnsciencepub.com

The table below summarizes key findings from molecular docking and virtual screening studies related to TMC647055 and its target.

Study FocusKey FindingsComputational MethodsReference(s)
TMC647055 Binding Mode Binds to the thumb pocket I of NS5B polymerase, inducing an inactive conformation.Molecular Modeling researchgate.net
Drug Resistance Mechanisms Investigated resistance from L392I, P495T, P495S, and P495L mutations.Molecular Dynamics (MD) Simulations, Binding Free Energy Calculations nih.govcdnsciencepub.com
Rational Design Insights Hydrophobic interactions of the cyclohexyl ring are critical for binding.Molecular Modeling researchgate.net
Analog Development Structure-based drug design led to the development of TMC647055 from earlier lead compounds.Structure-Based Drug Design nih.gov

Quantum Chemistry Calculations for Electronic Structure and Interactions

Quantum chemistry calculations provide a deeper understanding of the electronic properties of molecules, such as orbital energies and electrostatic potentials, which govern their intermolecular interactions. These calculations are essential for refining the understanding of ligand-receptor binding and for the rational design of new inhibitors with improved properties.

In the study of TMC647055 and its interaction with the NS5B polymerase, quantum mechanical calculations have been employed to analyze the electronic structure and interaction energies. nih.govnih.govkisti.re.kr These methods, often used in conjunction with molecular mechanics (MM) in hybrid QM/MM approaches, allow for a more accurate description of the electronic effects within the active site.

For example, free energy decomposition analysis, which breaks down the total binding energy into contributions from individual residues and energy components (van der Waals, electrostatic, and solvation energy), has been instrumental. nih.govnih.gov This analysis revealed that a decrease in the van der Waals interaction between TMC647055 and residue 495 is a significant factor in drug resistance for certain mutations. nih.govcdnsciencepub.com Furthermore, the length of the side-chain of residue 495 was found to have a notable effect on the electrostatic interaction between TMC647055 and Arg-503. nih.govcdnsciencepub.com

The use of methods like the particle mesh Ewald (PME) for calculating long-range electrostatic interactions in MD simulations ensures a more accurate representation of the electrostatic environment, which is critical for understanding the binding of charged or highly polar molecules. nih.gov

The table below presents a summary of the application of quantum chemistry calculations in the study of TMC647055.

Calculation TypeApplication in TMC647055 ResearchKey InsightsReference(s)
Binding Free Energy Calculations To predict the binding affinity of TMC647055 to wild-type and mutant NS5B polymerase.Quantified the decrease in binding affinity due to resistance mutations. nih.govcdnsciencepub.com
Free Energy Decomposition To identify key residues and interaction types (van der Waals, electrostatic) responsible for binding and resistance.Showed decreased van der Waals interaction with mutated residue 495 and altered electrostatic interaction with Arg-503. nih.govcdnsciencepub.com
Molecular Dynamics (MD) Simulations To simulate the dynamic behavior of the TMC647055-NS5B complex over time.Provided stable trajectories for subsequent energy calculations and confirmed the importance of hydrophobic interactions. researchgate.netnih.gov

Exploration of Broader Antimicrobial and Antivirulence Research Applications

Anti-Biofilm Activity in Bacterial Models

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously difficult to eradicate. semanticscholar.org The ability of compounds to inhibit or disrupt these biofilms is a significant area of research.

High-throughput screening (HTS) of compound libraries is a key strategy for identifying new agents with antibiofilm properties. In a large-scale screening of a drug repurposing library containing 3,386 bioactive compounds, TMC647055 choline (B1196258) salt was identified as a hit with potential antibiofilm activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain isolated from a cystic fibrosis patient. mdpi.com

The HTS was designed to identify compounds that could reduce biofilm formation by the S. aureus Sa2 strain. mdpi.com Out of the entire library, 654 compounds showed some level of biofilm reduction. mdpi.com Further testing confirmed that TMC647055 (choline salt) was one of five compounds with confirmed, excellent antibiofilm potential, demonstrating a biofilm reduction of ≥ 90% in the assay. mdpi.com This initial identification highlights the compound's potential for being repurposed as an antibiofilm agent. mdpi.com

ParameterDetailsSource
Screening Type High-Throughput Screening (HTS) mdpi.com
Organism Staphylococcus aureus (MRSA Sa2 strain) mdpi.com
Compound Library Drug Repurposing Compound Library (MedChem Express) mdpi.comresearchgate.net
Number of Compounds Screened 3,386 mdpi.com
Identified Activity Excellent antibiofilm potential mdpi.com
Biofilm Reduction ≥ 90% mdpi.com

While HTS can identify active compounds, mechanistic studies are required to understand how they work. The specific molecular mechanism by which TMC647055 choline salt inhibits or disrupts S. aureus biofilms has not been extensively detailed in the available research. Generally, the disruption of bacterial biofilms can occur through various mechanisms, such as interfering with quorum sensing (cell-to-cell communication), inhibiting the production of the extracellular matrix, or damaging the bacterial cell membrane. semanticscholar.orgnih.govmdpi.com For instance, some compounds disrupt biofilms by preventing the assembly of amyloid-like fibers that can be crucial for matrix integrity or by down-regulating genes involved in biofilm formation. mdpi.comnih.gov Further preclinical research would be necessary to elucidate the precise pathway through which TMC647055 exerts its antibiofilm effects on S. aureus.

Activity Against Other Pathogenic Microorganisms (e.g., Clostridioides difficile)

The investigation into this compound has extended to other significant pathogens, including Clostridioides difficile, a bacterium known for causing severe nosocomial infections. researchgate.netplos.org

In vitro susceptibility tests are laboratory procedures that determine the vulnerability of a microbe to an antimicrobial agent. msdmanuals.com In a study screening a library of 618 antiviral drugs for potential activity against C. difficile, this compound was identified as one of nine novel hits. researchgate.netplos.orgresearchgate.netnih.govfigshare.com The initial screening was conducted at a fixed concentration of 16 μM, and compounds that inhibited bacterial growth by more than 80% were classified as hits. plos.orgresearchgate.netnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, was subsequently determined for these hits. nih.gov

ParameterDetailsSource
Screening Type In Vitro Susceptibility Screening plos.orgnih.gov
Organism Clostridioides difficile (ATCC BAA-1870) plos.orgresearchgate.netnih.gov
Compound Library MCE Antivirals Library plos.orgnih.gov
Number of Compounds Screened 618 plos.org
Screening Concentration 16 μM plos.orgnih.gov
Result Identified as one of 9 novel hits with >80% growth inhibition plos.orgresearchgate.netnih.govfigshare.com

Antimicrobial agents can be classified as either bacteriostatic or bactericidal. Bacteriostatic agents inhibit the growth and reproduction of bacteria, while bactericidal agents kill them. In the follow-up investigation of the nine compounds identified as active against C. difficile, one compound (α-mangostin) was found to have strong bactericidal activity. researchgate.net The study noted that all other drugs exhibited bacteriostatic activity. researchgate.net As this compound was one of these other identified hits, it is characterized by a bacteriostatic effect against C. difficile in these research models. researchgate.net

Compound Repurposing Potential in Infectious Disease Research

Originally developed as a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, this compound is a prime candidate for drug repurposing in the field of infectious diseases. mdpi.commedchemexpress.com The discovery of its activity against bacterial pathogens like S. aureus and C. difficile demonstrates its potential beyond its initial antiviral target. mdpi.comresearchgate.netplos.org The identification of its potent antibiofilm capabilities against MRSA, a major cause of difficult-to-treat infections, suggests a possible new application in combating biofilm-related diseases. mdpi.com Similarly, its inhibitory action against C. difficile, a critical public health threat, opens another avenue for its potential therapeutic use. researchgate.netplos.org This repurposing potential is significant as it could accelerate the development of new treatments for bacterial infections by using a compound with a known development history. mdpi.com

Screening of Existing Compound Libraries for Novel Applications

The screening of extensive compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput evaluation of thousands of molecules for new therapeutic applications. This compound has been incorporated into such libraries and screened for activities beyond its primary anti-HCV purpose, yielding promising results against clinically significant bacteria.

One notable study involved the screening of a library of 618 antiviral compounds to identify candidates for repurposing as novel therapeutics against Clostridioides difficile, a major cause of nosocomial infections. nih.govnih.govresearchgate.net In this whole cell-based screening, this compound was identified as one of nine novel hits that inhibited the growth of a hypervirulent strain of C. difficile at a concentration of 16 μM or lower. nih.govnih.govacs.org The initial screening identified 24 compounds with anti-clostridial activity, and after excluding previously reported or unsafe compounds, nine, including TMC647055, were selected for further investigation. nih.govresearchgate.net

Table 1: Antiviral Library Screening for Anti-Clostridioides difficile Activity

Screening Phase Total Compounds Screened Screening Concentration Number of Hits Identified This compound Identified as a Hit
Primary Screening 618 16 μM 24 Yes
Novel Hits N/A ≤ 16 μM 9 Yes

Data sourced from a study on screening novel antiviral compounds to treat Clostridioides difficile infections. nih.govnih.govresearchgate.netacs.orgnih.gov

In a separate effort, a drug repurposing compound library containing 3,386 bioactive compounds was screened to identify agents with antibacterial and antibiofilm activity against a Methicillin-Resistant Staphylococcus aureus (MRSA) strain isolated from a cystic fibrosis patient. drugbank.com This high-throughput screening identified this compound as one of five repositionable hit candidates with potential to inhibit biofilm formation. drugbank.com The primary screen flagged numerous compounds with activity against planktonic cells and biofilm formation, with TMC647055 emerging as a promising candidate against the latter. drugbank.com

Evaluation in Diverse Preclinical Infection Models Beyond HCV

Following its identification in compound library screenings, the next step involves evaluating the efficacy of TMC647055 in various preclinical models of infection to better understand its potential as a broader antimicrobial agent. While in-depth in vivo animal model data for non-HCV infections is not yet available in published literature, the initial in vitro characterization against bacterial pathogens provides valuable insights.

In the study focused on Clostridioides difficile, after the initial hit identification, the minimum inhibitory concentrations (MICs) of the most potent antiviral compounds were determined against a panel of 15 C. difficile isolates. nih.govnih.gov While the study prioritized four other compounds for more detailed analysis due to their lower MIC values, the initial identification of TMC647055 as an active agent is significant. nih.govnih.gov The four most potent compounds exhibited MIC50 values ranging from 0.25 µg/mL to 4 µg/mL, comparable to the standard-of-care antibiotic vancomycin. nih.govnih.gov

Table 2: Most Potent Antiviral Hits Against Clostridioides difficile Isolates

Compound MIC50 (μg/mL)
Rottlerin 0.25
α-mangostin 1
Dryocrassin ABBA 1
Obefazimod 4

This table highlights the four compounds that were further investigated after the initial screening which included TMC647055. Data sourced from a study on screening novel antiviral compounds to treat Clostridioides difficile infections. nih.govnih.gov

The research on MRSA also provided further in vitro evaluation. The screening identified compounds active against planktonic cells, biofilm formation, and preformed biofilms. drugbank.com this compound was specifically noted for its potential against biofilm formation, a critical virulence factor in chronic infections. drugbank.com The study highlighted that targeting virulence factors like biofilm formation is an attractive alternative to traditional antibiotics as it may exert less selective pressure for the development of resistance. nih.gov

While these findings are preliminary and focused on in vitro activity, they lay the groundwork for future research. Further studies are warranted to determine the in vivo efficacy of this compound in animal models of C. difficile infection and MRSA biofilm-associated infections. Such studies would be crucial to ascertain its therapeutic potential beyond its established role as an anti-HCV agent.

Advanced Methodological Considerations in Tmc647055 Choline Salt Research

Development and Optimization of Cell-Based Assays (e.g., Reporter Gene Assays, qRT-PCR Readouts)

Cell-based assays are fundamental in determining the antiviral activity of TMC647055 in a biologically relevant context. These assays are designed to measure the compound's ability to inhibit viral replication within host cells.

Reporter Gene Assays: Reporter gene assays are powerful tools for screening and characterizing antiviral compounds. nih.gov These assays utilize a genetically modified viral replicon or a host cell line where a reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of a viral promoter or a cellular pathway affected by viral infection. youtube.comyoutube.com The expression of the reporter protein provides an easily measurable signal that correlates with the level of viral replication or the activity of a specific signaling pathway. youtube.com For TMC647055, a typical reporter assay would involve cells harboring an HCV replicon containing a luciferase gene. Inhibition of the NS5B polymerase by TMC647055 would lead to a decrease in replicon replication, resulting in a quantifiable reduction in luminescence. youtube.com The primary advantage of this system is its suitability for high-throughput screening (HTS), allowing for the rapid evaluation of numerous compounds. nih.gov

Quantitative Reverse Transcription PCR (qRT-PCR) Readouts: To directly quantify viral RNA levels, qRT-PCR is the gold standard. This technique offers high sensitivity and specificity for measuring the amount of HCV RNA within cells treated with TMC647055. nih.gov In a typical experiment, HCV replicon-containing cells are incubated with varying concentrations of the compound. After a specific period, total RNA is extracted from the cells and subjected to reverse transcription to create complementary DNA (cDNA), which is then amplified in a real-time PCR machine. nih.govresearchgate.net The use of a dual-labeled fluorogenic probe allows for the direct quantification of the PCR product in real-time. nih.gov This method provides precise data on the reduction of viral RNA, enabling the calculation of key antiviral parameters like the half-maximal effective concentration (EC50).

Table 1: Comparison of Cell-Based Assay Readouts for TMC647055

Feature Reporter Gene Assays qRT-PCR Readouts
Principle Indirectly measures viral replication via expression of a reporter protein (e.g., luciferase). youtube.com Directly quantifies viral RNA levels through reverse transcription and real-time amplification. nih.gov
Primary Use High-throughput screening (HTS), primary compound profiling. nih.gov Confirmatory analysis, determination of EC50 values, resistance studies.
Sensitivity High Very High
Throughput High Moderate to High
Data Output Luminescence, Fluorescence Cycle threshold (Ct) values, corresponding to RNA copy number.

Biochemical Assay Development for Enzyme Activity and Inhibition Profiling

Biochemical assays are essential for characterizing the direct interaction between TMC647055 and its molecular target, the HCV NS5B polymerase. These assays use purified, recombinant enzyme to study its catalytic activity and how it is affected by the inhibitor.

The development of a robust biochemical assay for NS5B polymerase involves optimizing conditions such as buffer composition, pH, temperature, and substrate concentrations (ribonucleotide triphosphates and an RNA template). The polymerase activity is typically measured by quantifying the incorporation of labeled nucleotides into a newly synthesized RNA strand.

Once the assay is optimized, it is used for inhibition profiling of TMC647055. By measuring the rate of RNA synthesis at various concentrations of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50). Further kinetic studies can elucidate the compound's mechanism of inhibition, confirming that TMC647055 acts as a non-nucleoside inhibitor that binds to an allosteric site on the enzyme, specifically the thumb pocket I site. researchgate.netnih.gov This binding event induces a conformational change that renders the enzyme inactive. researchgate.net High-throughput versions of these biochemical assays, often utilizing fluorescence or mass spectrometry-based readouts, can be developed for primary screening campaigns. nih.gov

Application of Spectroscopic and Spectrometric Techniques for Molecular Interaction Analysis

A variety of spectroscopic and spectrometric techniques are employed to analyze the molecular interactions between TMC647055 and the NS5B polymerase at a detailed level. These methods provide insights into binding affinity, conformational changes, and the forces driving the interaction.

Fluorescence Spectroscopy: This technique can be used to monitor the binding of TMC647055 to the NS5B protein. Changes in the intrinsic fluorescence of tryptophan residues in the protein upon inhibitor binding can provide information about the binding constant (Kb) and stoichiometry of the interaction. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide information about changes in the vibrational modes of the protein backbone and amino acid side chains, offering further evidence of conformational alterations and specific molecular interactions like hydrogen bonding. spectroscopyonline.com

Mass Spectrometry (MS): Techniques like native mass spectrometry can be used to study the intact protein-inhibitor complex, confirming the binding stoichiometry and providing insights into the stability of the complex.

These biophysical methods are complementary and together provide a detailed picture of the molecular recognition event between TMC647055 and its target. rsc.org

Advanced Microscopy Techniques for Cellular Effects and Localization Studies

Advanced microscopy techniques are invaluable for visualizing the effects of TMC647055 on viral replication within the cellular environment. Since coronaviruses, like HCV, induce extensive remodeling of cellular membranes to create replication organelles, these methods can reveal how the inhibitor disrupts this process. nih.govresearchgate.net

Immunofluorescence Microscopy: This technique uses fluorescently labeled antibodies to detect viral proteins (like NS5B) and cellular markers. It can be used to visualize the subcellular localization of the NS5B polymerase and observe how treatment with TMC647055 affects the formation and integrity of the viral replication complexes.

Electron Microscopy (EM): Transmission electron microscopy (TEM) and electron tomography (ET) provide high-resolution images of the ultrastructural changes in cells infected with HCV. nih.gov These techniques can reveal the morphology of replication organelles and show how they are altered by the action of TMC647055, providing visual evidence of its antiviral effect at the subcellular level.

High-Content Imaging (HCI): This automated microscopy and image analysis approach allows for the quantitative assessment of multiple cellular parameters in a high-throughput manner. nih.gov HCI can be used to screen for compounds that disrupt viral replication complexes or to study the cytopathic effects of the virus and their reversal by TMC647055. nih.gov

These imaging techniques bridge the gap between biochemical data and in-cell antiviral activity, providing crucial spatial and temporal information about the drug's mechanism of action. youtube.com

Computational Chemistry and Bioinformatics Tools for Predictive Modeling and Data Analysis

Computational chemistry and bioinformatics play a pivotal role in understanding the interaction of TMC647055 with the NS5B polymerase and in predicting the impact of viral mutations. nih.govnih.gov

Molecular Modeling and Docking: Molecular docking simulations are used to predict the binding pose of TMC647055 within the allosteric site of the NS5B polymerase. nih.gov These models help to visualize the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-target complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-inhibitor complex over time. nih.gov These simulations are crucial for assessing the stability of the predicted binding mode and for understanding how the inhibitor induces conformational changes in the enzyme. For TMC647055, MD simulations have been instrumental in investigating the mechanisms of drug resistance. By simulating the wild-type enzyme and mutant versions (e.g., with mutations at positions L392 or P495), researchers can analyze changes in binding affinity and intermolecular interactions. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of TMC647055 to both wild-type and mutant NS5B. These calculations can quantitatively predict the loss of affinity caused by resistance mutations, correlating computational data with experimental resistance profiling. nih.gov

Bioinformatics and Data Analysis: Bioinformatics tools are essential for analyzing viral sequence data from clinical trials and in vitro resistance selection studies. mdpi.com By comparing the sequences of viruses that develop resistance to TMC647055 with baseline sequences, specific resistance-associated variants (RAVs) can be identified. nih.gov This information is critical for understanding the genetic barrier to resistance and for guiding the development of next-generation inhibitors. researchgate.net

Table 2: Key Computational and Bioinformatic Applications in TMC647055 Research

Technique Application Key Insights
Molecular Docking Predicts the binding orientation of TMC647055 in the NS5B NNI-1 pocket. nih.gov Identification of key interacting amino acid residues.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the TMC647055-NS5B complex. nih.gov Assesses binding stability; reveals mechanisms of resistance mutations. nih.gov
Binding Free Energy Calculations Quantifies the strength of the interaction between TMC647055 and NS5B. nih.gov Predicts the impact of mutations on inhibitor binding affinity. nih.gov
Sequence Analysis Identifies mutations in the NS5B gene from resistant viral populations. nih.gov Characterization of resistance-associated variants (RAVs).

Future Research Directions for Tmc647055 Choline Salt

Elucidation of Host-Pathogen Interactions Modulated by the Compound

The primary mechanism of TMC647055 is the direct inhibition of the viral NS5B polymerase. However, the HCV replication cycle is intricately dependent on a multitude of host cell factors that interact with viral proteins. nih.govnih.gov The NS5B polymerase, for instance, is known to interact with host proteins such as the Akt/PKB kinase, which can influence polymerase activity and subcellular localization. nih.govfrontiersin.org Future research should investigate whether the binding of TMC647055 to NS5B allosterically alters these critical interactions.

A key research question is whether TMC647055 can modulate the interplay between NS5B and host factors required for the formation and function of the viral replication complex, often referred to as the "membranous web." nih.gov Host lipids and proteins, such as phosphatidylinositol 4-kinase IIIα (PI4K-IIIα), are hijacked by the virus to create this specialized environment. nih.gov Understanding if TMC647055 affects the recruitment of these host factors to the replication complex could reveal secondary mechanisms of action and provide insights into developing host-targeting antiviral strategies.

Table 1: Potential Host Factor Interactions for Future Investigation

Host Factor Known Role in HCV Replication Potential Impact of TMC647055 Binding to NS5B
Akt/PKB Interacts with and phosphorylates NS5B, modulating its activity and location. nih.gov Could disrupt the NS5B-Akt interaction, altering kinase signaling pathways.
Cyclophilin A/B Peptidyl-prolyl isomerases that assist in the proper folding and function of NS5B. nih.gov May indirectly affect NS5B's reliance on cyclophilins for activity.
PI4K-IIIα A host kinase essential for building the membranous replication complex. nih.gov Could alter the conformation of the replication complex, affecting PI4K-IIIα function.

| microRNA-122 | A liver-specific microRNA that binds to the HCV RNA genome, promoting its stability and replication. oup.com | While not a direct interaction, downstream effects on replication efficiency could be studied. |

Development of Novel Analogs with Enhanced Potency and Broader Genotypic Coverage

The chemical scaffold of TMC647055, a tetracyclic indole (B1671886), serves as an excellent starting point for second-generation inhibitor design. nih.gov Structure-activity relationship (SAR) studies on this class of molecules have provided a roadmap for chemical modifications. nih.govresearchgate.net A primary goal for future analog development is to overcome viral resistance. Clinical studies have identified the emergence of resistance-associated variants (RAVs), particularly at position M495 in the NS5B protein, in patients treated with TMC647055.

Future medicinal chemistry efforts should focus on designing analogs that maintain a high affinity for the wild-type NS5B polymerase while also effectively inhibiting polymerases containing the M495 mutation and other potential RAVs. This would create compounds with a higher barrier to resistance. Furthermore, while TMC647055 showed activity against several HCV genotypes, new analogs could be optimized to provide pangenotypic coverage with consistently high potency, a key feature of modern HCV therapies. uspharmacist.com

Investigation of Synergy with Emerging Antivirals and Antimicrobials in Preclinical Models

The standard of care for HCV has evolved to be interferon-free regimens that combine multiple direct-acting antivirals (DAAs) with different mechanisms of action. nih.govneedhamgastro.com This approach maximizes efficacy, shortens treatment duration, and minimizes the risk of resistance. nih.gov TMC647055 has been studied in combination with NS3/4A protease inhibitors and NS5A inhibitors, and research has shown that combining NS5A and NS5B inhibitors can produce a synergistic effect. nih.govnih.gov

Future preclinical studies should evaluate the synergistic potential of next-generation TMC647055 analogs with newly approved and emerging DAAs. nih.gov This would establish their potential role in future combination therapies. A more exploratory but potentially valuable research avenue is the investigation of synergy with antimicrobials. While speculative, such studies could explore whether the compound has any effect on common bacterial co-infections in patients with chronic liver disease or if combination therapy could address systemic inflammation. The success of combination therapy is a cornerstone of modern treatment for viral infections like HCV and HIV. nih.gov

Application in Novel In Vivo and Ex Vivo Disease Models

Since the primary development of TMC647055, significant advancements have been made in creating more physiologically relevant models of HCV infection. nih.gov Future research should leverage these sophisticated platforms to re-evaluate the compound or test new analogs.

In Vivo Models : Humanized mouse models, which contain functional human liver cells and even a human immune system (e.g., uPA-SCID or FRG mice), offer a powerful tool. nih.govnih.govviralhepatitisjournal.org These models permit the study of the complete HCV life cycle, viral dynamics, and drug efficacy in a living organism. eurekalert.orgprinceton.edu Using these models would allow researchers to investigate the impact of TMC647055 analogs on liver inflammation and fibrosis, aspects of pathogenesis that cannot be studied in standard cell culture. nih.gov

Ex Vivo and Advanced In Vitro Models : The development of liver organoids—three-dimensional cell cultures derived from stem cells that mimic the structure and function of the human liver—provides an unprecedented window into virus-host interactions. researchgate.netbiorxiv.orgnih.gov These organoids can be infected with HCV and used to study the detailed cellular response to the virus and antiviral agents. asm.org Co-culture systems that combine liver organoids with immune cells on microfluidic chips can further dissect the immune response to infection and treatment. azolifesciences.com Applying TMC647055 analogs to these systems would yield detailed insights into their cell-level efficacy and impact on host cell biology. nih.gov

Table 2: Comparison of Preclinical Models for HCV Research

Model Type Key Features Research Applications for TMC647055 Analogs
Standard Cell Culture (e.g., Huh7) Immortalized cell lines that support HCV replication. Initial screening for antiviral potency and cytotoxicity.
Liver Organoids 3D culture of primary human cells; mimics liver architecture and function. nih.gov Efficacy testing in a physiologically relevant context; study of virus-host interactions. researchgate.net

| Humanized Mice | Mice with transplanted human hepatocytes and/or immune cells. nih.gov | In vivo efficacy, pharmacokinetics, and impact on liver disease progression (e.g., fibrosis). princeton.edu |

Further Exploration of Choline (B1196258) Salt Specificities in Preclinical Pharmacological Profiles

The designation "TMC647055 Choline salt" highlights a crucial aspect of its development: the selection of a specific salt form to optimize its properties. The process of salt formation is a common strategy in pharmaceutical development to improve a drug's solubility, stability, dissolution rate, and, consequently, its bioavailability. bjcardio.co.uknih.gov Choline-based salts are often selected for their excellent biocompatibility, low toxicity, and potential to act as absorption enhancers. researchgate.netgoogleapis.comnih.gov

A dedicated future research program should conduct comparative preclinical studies to quantify the specific advantages conferred by the choline salt form. This would involve head-to-head comparisons of the choline salt with the free base of the molecule and other pharmaceutically acceptable salts (e.g., hydrochloride, besylate). Key parameters to investigate would include aqueous solubility, dissolution rate under various pH conditions, solid-state stability, and hygroscopicity. wisdomlib.org

Q & A

Q. What is the biochemical mechanism of action of TMC647055 Choline Salt, and how is its potency quantified in HCV research?

this compound is a selective, cell-permeating inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), with a reported biochemical IC50 of 34 nM in primer-dependent transcription assays . Its mechanism involves binding to the palm domain of NS5B, disrupting viral RNA replication. Researchers should validate potency using in vitro RdRp assays under standardized conditions (e.g., primer-dependent protocols) and compare results with reference inhibitors like dasabuvir to assess selectivity .

Q. How should researchers verify the purity and stability of this compound in experimental workflows?

Analytical methods include:

  • HPLC : Confirm purity ≥98% using reverse-phase chromatography with UV detection .
  • NMR and Mass Spectrometry : Validate structural integrity by matching spectral data to reference standards .
  • Storage : Short-term storage at 0–4°C (dry conditions) and long-term at -20°C to prevent degradation .

Q. What in vitro models are appropriate for assessing TMC647055’s antiviral efficacy and cytotoxicity?

Use HCV replicon systems (e.g., genotype 1b Huh-7 cells) to measure EC50 values (e.g., reported EC50 = 82 nM) and cytotoxicity via CC50 assays (e.g., CC50 >20 μM in primary hepatocytes) . Normalize data to cell viability markers (e.g., ATP levels) and include controls for RdRp-independent effects.

Advanced Research Questions

Q. How do NS5B mutations (e.g., L392V, P495V/I) confer resistance to TMC647055, and what computational methods can predict resistance mechanisms?

Molecular dynamics simulations and free energy decomposition reveal that mutations like P495V reduce binding affinity by disrupting van der Waals interactions with TMC647055’s methyl groups. For example, the P495V mutation decreases ΔG binding by ~2.5 kcal/mol due to steric clashes . Researchers should employ:

  • Alanine scanning mutagenesis to identify critical residues.
  • MM/PBSA calculations to quantify energy contributions of specific mutations .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are suitable for translating TMC647055 data from preclinical to clinical studies?

Leverage data from rat and dog models showing favorable oral bioavailability and dose-linear PK. Use compartmental modeling to correlate plasma concentrations with viral load reduction in humanized liver chimeric mice. Adjust for species-specific metabolic differences (e.g., cytochrome P450 activity) .

Q. How can structural insights from TMC647055-NS5B complexes guide the design of next-generation inhibitors?

X-ray crystallography and SAR studies highlight the importance of the cyclohexyl-methoxy group in TMC647055 for hydrophobic interactions with NS5B’s palm domain. Advanced strategies include:

  • Fragment-based drug design to optimize substituents for resistance-prone regions.
  • Co-crystallization with mutant NS5B variants to map adaptive binding pockets .

Methodological Considerations for Data Interpretation

Q. How should researchers resolve discrepancies between biochemical (IC50) and cellular (EC50) potency values for TMC647055?

The 2.4-fold difference between IC50 (34 nM) and EC50 (82 nM) may arise from cellular permeability limitations or intracellular protein binding. Mitigate this by:

  • Using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify intracellular drug concentrations.
  • Incorporating efflux transporter inhibitors (e.g., cyclosporin A) in cell-based assays .

Q. What statistical frameworks are recommended for analyzing dose-response data in TMC647055 resistance studies?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 shifts. Use Bonferroni correction for multiple comparisons when testing mutant vs. wild-type NS5B .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.